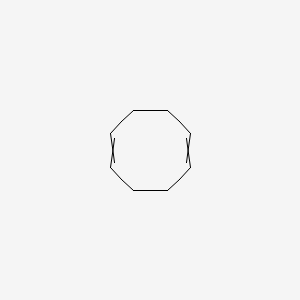

cycloocta-1,5-diene

Overview

Description

Cycloocta-1,5-diene (COD), a cyclic diolefin with the molecular formula C₈H₁₂, is a versatile ligand and precursor in organometallic chemistry and materials science. Its structure comprises two conjugated double bonds at the 1,5-positions, enabling η⁴-coordination to transition metals like iridium, rhodium, palladium, and platinum . COD is widely employed in catalytic systems, including hydrogenation, transfer hydrogenation, and ring-opening metathesis polymerization (ROMP) . Industrially, COD is utilized in plastics, synthetic lubricants, and specialty chemical synthesis .

Preparation Methods

Catalytic Dimerization of Butadiene

The most widely employed method for synthesizing COD involves the catalytic dimerization of 1,3-butadiene. This reaction leverages transition metal catalysts to induce [4+4] cycloaddition, forming the eight-membered ring structure.

Nickel-Based Catalysts

Nickel complexes have emerged as the cornerstone of COD synthesis due to their ability to mediate selective dimerization under moderate conditions. Early work by Roth et al. demonstrated that nickel catalysts coordinated with phosphorous acid esters significantly improve reaction efficiency . For example, the use of nickel bis(acrylonitrile) in combination with triethyl phosphite [(C₂H₅O)₃P] yields COD with minimal byproducts . The catalytic cycle involves oxidative addition of butadiene to the nickel center, followed by reductive elimination to release COD.

A critical advancement was the elimination of carbon monoxide (CO) from catalyst formulations. CO-free nickel precursors, such as nickel bis(acrolein) or nickel bis(tetracyanoethylene), prevent catalyst poisoning and enhance turnover frequencies . These modifications increased yields from 18% to over 75% in optimized systems .

Reaction Conditions and Optimization

The dimerization typically occurs at elevated temperatures (80–120°C) and pressures (10–50 bar) to favor the thermodynamically stable COD isomer. Thermodynamic data from NIST corroborate the exothermic nature of the reaction, with a standard enthalpy change (ΔᵣH°) of -224.6 ± 0.08 kJ/mol for butadiene dimerization .

Table 1: Comparative Analysis of Nickel Catalysts

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Byproducts |

|---|---|---|---|---|

| [(RO)₃P]Ni(CO)₄ | 100 | 20 | 18 | SVinylcyclohexene |

| Ni(acrolein)₂/(C₂H₅O)₃P | 80 | 15 | 75 | Trimers, tetramers |

| Ni(acrylonitrile)₂/(C₆H₅O)₃P | 120 | 30 | 82 | Oligomers |

The choice of solvent profoundly impacts reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) stabilize nickel intermediates, while nonpolar solvents (e.g., toluene) favor faster dimerization but lower selectivity .

Alternative Synthetic Routes

While butadiene dimerization dominates industrial production, niche methods exist for laboratory-scale COD synthesis.

Disproportionation of 1,5-Hexadiene

A patent by US3786111A describes the cleavage of 1,5-cyclooctadiene with ethylene in the presence of olefin disproportionation catalysts (e.g., Re₂O₇/Al₂O₃) . This method produces 1,5-hexadiene as the primary product but regenerates COD through retro-dimerization under specific conditions . While less efficient than direct dimerization, this approach highlights COD’s role in broader catalytic cycles.

Industrial-Scale Production and Purification

Industrial processes prioritize scalability and cost-effectiveness. The continuous flow reactor design described in DE1144268B exemplifies this, where butadiene and catalyst are fed into a pressurized chamber with inert solvents (e.g., n-propanol) . Post-reaction, COD is isolated via fractional distillation, with boiling point differences separating it from trimers (C₁₂H₁₈) and tetramers (C₁₆H₂₄) .

Table 2: Thermodynamic Properties of COD and Byproducts

Chemical Reactions Analysis

Ligand Coordination in Organometallic Complexes

COD serves as a η² ligand in transition metal complexes, facilitating catalytic applications. Notable examples include:

Table 1: COD in Transition Metal Complexes

Key Findings :

-

COD-based rhodium complexes exhibit exceptional air stability and catalytic efficiency in asymmetric additions (e.g., naphthaldehyde-phenylboronic acid coupling at 85°C with 3 mol% catalyst loading) .

-

Iridium COD complexes are synthesized under mild conditions (room temperature, inert atmosphere) and show versatility in phosphine ligand exchange .

Diels-Alder Reactions

COD participates as a diene in [4+2] cycloadditions. For example:

-

Reaction with maleic anhydride : Forms a bicyclic adduct under thermal conditions (Δ, 100°C).

-

Electrophilic dienophiles : Reacts with tetracyanoethylene to yield polycyclic products via stepwise mechanisms.

Mechanistic Insight :

The reaction proceeds through a concerted pathway, with COD’s conjugated diene system stabilizing the transition state. Steric effects from the cyclooctane ring influence regioselectivity .

Electrophilic Additions

COD undergoes electrophilic attacks at its double bonds:

-

Halogenation : Reaction with bromine (Br₂) in CCl₄ produces dibromocyclooctane () at 0°C .

-

Hydroboration : Reacts with borane (BH₃) to form 9-borabicyclo[3.3.1]nonane (9-BBN), a key hydroboration agent .

Dimerization of Butadiene

COD is industrially synthesized via nickel-catalyzed dimerization of butadiene, co-producing vinylcyclohexene :

Sulfur and Selenium Additions

-

Reaction with SCl₂ : Forms 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a sulfur-containing heterocycle .

-

Selenium derivatives : Analogous reactions yield selena-bridged compounds .

Thermochemical Data

Critical thermodynamic parameters for COD (NIST) :

| Property | Value |

|---|---|

| Heat of vaporization (ΔHvap) | 40.1 kJ/mol |

| Standard enthalpy of formation (ΔHf°) | 98.3 kJ/mol |

| Gibbs free energy (ΔGf°) | 162.4 kJ/mol |

Comparative Reactivity of COD Isomers

The cis,cis-COD isomer is most reactive due to reduced steric strain, while trans,trans-COD exhibits unique click chemistry reactivity under photoirradiation .

Scientific Research Applications

cycloocta-1,5-diene, has several scientific research applications, including:

Chemistry: It serves as a precursor to other organic compounds and is used as a ligand in organometallic chemistry.

Medicine: Its derivatives are studied for potential therapeutic applications, including drug development.

Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene, involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo cycloaddition reactions, forming new chemical bonds and structures. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Coordination Properties

COD is compared with structurally related cyclic dienes, including norbornadiene (nbd), cyclododeca-1,5,9-triene (CDT), and cycloocta-1,3-diene (Table 1).

Table 1: Structural and Coordination Comparison

- COD vs. Norbornadiene: While both act as η⁴ ligands, COD’s planar coordination geometry (dihedral angle 8.0° in Rh complexes) contrasts with nbd’s strained bicyclic structure (dihedral angle 8.5°), leading to differences in catalytic hydrogenation rates. For example, COD-based Rh complexes exhibit a hydrogenation rate constant 634-fold higher than nbd complexes .

Catalytic Performance

COD’s utility in catalysis is benchmarked against other dienes (Table 2).

Thermal and Reaction Thermodynamics

- Hydrogenation Enthalpy: Cyclonona-1,5-diene (a larger analog) exhibits a hydrogenation enthalpy of -193.8 ± 1.1 kJ/mol .

- Isomerization : COD isomerizes to cycloocta-1,3-diene and cyclooctene at 80°C, highlighting its thermodynamic versatility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cycloocta-1,5-diene (COD), and what factors influence the choice of method?

COD is primarily synthesized via the dimerization of 1,3-butadiene under catalytic conditions. Nickel-based catalysts (e.g., Ni(COD)₂) are commonly employed to control stereochemistry and yield. Key factors include:

- Catalyst selection : Transition metals (Ni, Rh) influence reaction efficiency and stereoselectivity.

- Reaction conditions : Temperature (typically 80–120°C) and solvent polarity (e.g., THF) affect dimerization kinetics.

- Stabilization : Antioxidants like Irganox 1076 are added to prevent polymerization during storage .

Q. How does COD function as a ligand in transition metal complexes, and what are its structural advantages?

COD acts as a η⁴-chelating ligand due to its conjugated diene system, forming stable complexes with metals like Ru, Rh, and Pt. Structural advantages include:

- Entropic stabilization : Reduced ligand dissociation entropy compared to monodentate ligands (e.g., ethene).

- Flexibility : The eight-membered ring allows adaptive coordination geometry, enhancing catalytic activity in cross-coupling reactions .

Q. What safety protocols are critical when handling COD in laboratory settings?

COD is a flammable liquid with skin/eye irritation hazards. Essential protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) with stabilizers to prevent degradation .

Advanced Research Questions

Q. What methodologies resolve contradictions in catalytic efficiency reports for COD-based complexes?

Discrepancies arise from variables like solvent polarity, metal oxidation states, and impurities. Resolution strategies include:

- Standardized testing : Compare catalysts under identical conditions (solvent, temperature, substrate ratios).

- Spectroscopic characterization : Use XPS to verify metal oxidation states and NMR to track ligand exchange kinetics.

- Kinetic studies : Measure turnover frequencies (TOFs) to isolate rate-limiting steps .

Q. How can computational chemistry optimize COD’s role in catalytic cycles?

Density functional theory (DFT) simulations model COD’s electronic interactions with metal centers. Key applications:

- Reaction pathway mapping : Identify intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Ligand tuning : Predict modifications (e.g., substituents on COD) to enhance metal-ligand bond strength.

- Solvent effects : Simulate dielectric environments to improve catalytic selectivity .

Q. What experimental designs characterize COD’s role in synthesizing heteroadamantanes?

COD serves as a precursor for polycyclic cage compounds. Methodological steps include:

- Cycloaddition reactions : Use transition metals (e.g., Ru) to catalyze [2+2] or [4+2] cyclizations.

- Steric control : Adjust substituents on COD to direct cage formation (e.g., methyl groups for steric hindrance).

- Characterization : Employ X-ray crystallography and HRMS to confirm cage geometry and purity .

Q. How do isolated {WO₄} species in WO₃-MCF catalysts enhance COD epoxidation efficiency?

Mesoporous WO₃-MCF catalysts achieve >90% epoxidation yield with H₂O₂. Key factors:

- Active sites : Isolated tetrahedral {WO₄} species anchor via W–O–Si bonds, preventing leaching.

- Pore structure : High surface area (≥500 m²/g) facilitates substrate diffusion.

- Recycling : Catalysts retain activity after 10 cycles due to covalent bonding with the silica support .

Q. Data Contradiction Analysis

Q. Why do COD-Rh complexes show variable catalytic activity in hydrogenation studies?

Contradictions stem from:

- Ligand exchange rates : COD’s lability in polar solvents (e.g., MeOH) alters metal coordination spheres.

- Impurity effects : Trace oxygen or moisture deactivates Rh centers.

- Resolution : Use in situ IR spectroscopy to monitor active species and glovebox techniques to exclude air .

Q. Methodological Resources

Properties

Molecular Formula |

C8H12 |

|---|---|

Molecular Weight |

108.18 g/mol |

IUPAC Name |

cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2 |

InChI Key |

VYXHVRARDIDEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC=C1 |

boiling_point |

150.8 °C @ 757 MM HG |

Color/Form |

LIQUID |

density |

0.8818 @ 25 °C/4 °C |

flash_point |

95 °F 95 °F. |

melting_point |

-70 TO -69 °C |

physical_description |

Liquid Colorless Liquid; [MSDSonline] |

solubility |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |

vapor_density |

3.66 (AIR= 1) |

vapor_pressure |

4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.